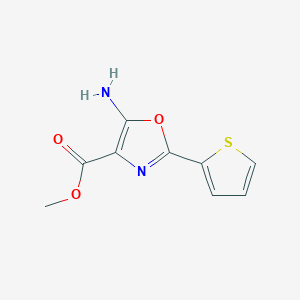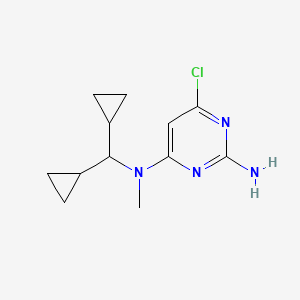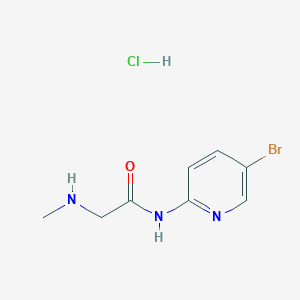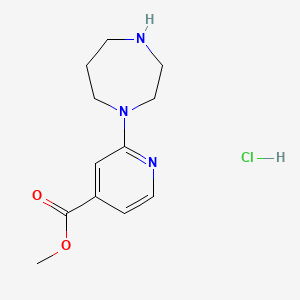
N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Vue d'ensemble
Description
The compound appears to be a complex organic molecule, likely with pharmaceutical or biological activity. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a thiadiazole group, which is a type of heterocycle often found in drugs and other bioactive molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the attachment of the thiadiazole group, possibly through a condensation or coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The structure of the compound could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms.Chemical Reactions Analysis
The reactivity of the compound could be studied using various chemical reactions. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the thiadiazole group might react at the sulfur or nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, stability, and reactivity, could be studied using various analytical techniques. This might involve measuring its melting point, determining its solubility in various solvents, studying its stability under various conditions, and investigating its reactivity with various reagents.Applications De Recherche Scientifique
Molecular Interaction and Receptor Antagonism
- CB1 Cannabinoid Receptor Interaction : This compound, as an antagonist for the CB1 cannabinoid receptor, has been investigated for its molecular interactions. Using molecular orbital methods, it was found to have various conformations affecting its binding and antagonistic properties at the receptor site (Shim et al., 2002).
Anticancer Properties
- Potential in Cancer Therapy : Certain derivatives of thiadiazole have shown potential as anticancer agents. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines, showing significant activity (El-Masry et al., 2022).
Neuropharmacology
- Impact on Neurotransmitter Systems : The compound has been studied for its effects on neurotransmitter systems, specifically norepinephrine and serotonin levels in the brain, indicating its potential role in neuropsychiatric disorders (Tzavara et al., 2001).
Antimicrobial and Antifungal Activity
- Antibacterial and Antifungal Applications : Derivatives of 1,3,4-thiadiazole, including those with a piperidine structure, have shown promising antibacterial and antifungal activities, making them potential candidates for new antimicrobial drugs (Tamer & Qassir, 2019).
Alzheimer's Disease
- Potential in Alzheimer's Disease Treatment : Compounds structurally related to N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide were synthesized to evaluate as drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).
Antiviral Activity
- Antiviral Applications : Some derivatives of this compound class have demonstrated antiviral activities, particularly against the tobacco mosaic virus, suggesting a potential role in antiviral drug development (Chen et al., 2010).
Synthesis and Chemical Properties
- Synthetic Methods and Chemical Behavior : Research has focused on developing synthetic methods for this class of compounds and studying their chemical behavior, which is crucial for their application in drug development and other fields (Peet & Sunder, 1975).
Safety And Hazards
The safety and hazards of the compound could be assessed using various toxicological studies. This might involve determining its toxicity to cells or organisms, studying its potential for causing genetic damage, and assessing its potential for causing adverse effects such as irritation or sensitization.
Orientations Futures
Future research on the compound might involve further studies of its synthesis, structure, reactivity, mechanism of action, properties, and safety. This could lead to the development of new methods for its synthesis, new insights into its structure and reactivity, new understanding of its mechanism of action, improved methods for assessing its properties, and better strategies for managing its safety and hazards.
Please note that this is a general analysis and the specifics could vary depending on the exact nature of the compound and the specific context of its use. For a detailed analysis of a specific compound, it would be necessary to consult the primary scientific literature or conduct original research.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-10-4-1-5-11(7-10)17-12(20)14-19-18-13(21-14)9-3-2-6-16-8-9/h1,4-5,7,9,16H,2-3,6,8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGCFKSXGETJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159322 | |
| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
1217862-51-5 | |
| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)


![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)


![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)


![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)


![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
